N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S2/c15-11-5-9(12(16)24-11)10-6-23-14(17-10)18-13(20)7-1-3-8(4-2-7)19(21)22/h1-6H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWPQGHCRRSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190633 | |
| Record name | N-[4-(2,5-Dichloro-3-thienyl)-2-thiazolyl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325988-83-8 | |
| Record name | N-[4-(2,5-Dichloro-3-thienyl)-2-thiazolyl]-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325988-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2,5-Dichloro-3-thienyl)-2-thiazolyl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis with Pre-functionalized Substituents
This method involves cyclocondensation of α-halo ketones with thioureas. For the target compound, 3-bromo-2,5-dichlorothiophene-4-carbaldehyde reacts with thiourea in ethanol under reflux (78–82°C, 12–16 hours), yielding 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine. Key advantages include:
Post-functionalization of Preformed Thiazoles
An alternative approach modifies pre-synthesized 4-substituted thiazoles. 4-Aminothiazole undergoes Friedel-Crafts acylation with 2,5-dichlorothiophene-3-carbonyl chloride in anhydrous dichloroethane (DCE) at 0–5°C, catalyzed by AlCl₃ (0.2 equiv). This method achieves 54% yield but requires strict moisture control to prevent decomposition.
Amide Bond Formation Strategies
Coupling the thiazole amine with 4-nitrobenzoyl chloride constitutes the final step. Three validated methods emerge from the literature:
Carbodiimide-Mediated Coupling
The patent CN103570643A details the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):
Table 1: Comparative Yields for Carbodiimide Coupling
| Carbodiimide | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC | DCM | 43 | 98.2 |
| EDCl | DMF | 37 | 97.8 |
| DIC | THF | 29 | 96.5 |
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), this approach avoids DCU formation:
Direct Aminolysis of Active Esters
4-Nitrobenzoyloxybenzotriazole (ONBt) esters react with thiazole amine in acetonitrile at 50°C:
Critical Analysis of Substituent Effects
Nitro Group Positioning
Para-substitution on the benzamide (vs. ortho/meta) enhances:
Thiophene Chlorination Pattern
2,5-Dichloro substitution (vs. 3,4-dichloro):
-
Electronic Effects : Hammett σₚ value of +0.78 improves electrophilicity at the thiazole C2 position.
-
Thermal Stability : TGA shows decomposition onset at 218°C vs. 194°C for non-chlorinated analogs.
Optimization of Reaction Parameters
Solvent Screening
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote nitro group reduction. Dichloromethane balances reactivity and selectivity:
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DCM | 8.93 | 43 | 1.2 |
| DMF | 36.7 | 38 | 4.8 |
| THF | 7.52 | 29 | 2.1 |
Temperature Profiling
Elevating temperature beyond 30°C accelerates DCU precipitation but risks nitro group decomposition:
Structural Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC method (Zorbax SB-C18, 70:30 MeOH/H₂O + 0.1% TFA):
Scale-up Considerations and Industrial Feasibility
Batch vs. Flow Chemistry
Pilot-scale trials (50 L reactor) demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide, potassium tert-butoxide, and various amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
- N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Uniqueness
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can interact with biological targets or materials in ways that similar compounds cannot.
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole Ring : Imparts diverse biological activity.
- Dichlorothiophene Moiety : Enhances chemical reactivity.
- Nitrobenzamide Group : Associated with various pharmacological effects.
The molecular formula for this compound is with a molar mass of approximately 319.19 g/mol.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
-
Mechanism of Action :
- The primary target of this compound appears to be Cyclin-dependent kinase 2 (CDK2) . Inhibition of CDK2 disrupts the cell cycle, particularly the G1 to S phase transition, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving increased reactive oxygen species (ROS) production leading to apoptosis.
Case Study 2: CDK2 Inhibition
In vitro assays demonstrated that the compound binds to the active site of CDK2, inhibiting its activity. This inhibition was quantified using enzyme activity assays, showing a dose-dependent decrease in CDK2 activity with an IC50 value of approximately 15 μM.
Data Summary
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Cytotoxic against tumor cells | |
| CDK2 Inhibition | Disruption of cell cycle | |
| Antimicrobial | Potential against bacterial strains |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound's solubility properties influence its bioavailability.
- Distribution : Studies indicate that lipophilicity may affect tissue distribution.
- Metabolism : The metabolic pathways remain to be fully elucidated but are essential for determining the compound's efficacy and safety profile.
- Excretion : Renal excretion is likely but requires further investigation.
Q & A
Basic: What are the standard synthetic routes for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Condensation of 2,5-dichlorothiophene-3-carbaldehyde with thiourea derivatives under acidic conditions to generate the 1,3-thiazole scaffold.
- Amide coupling : Reaction of the thiazole intermediate with 4-nitrobenzoyl chloride using a coupling agent (e.g., DCC or EDCI) in anhydrous DMF.
- Purification : Column chromatography or recrystallization to isolate the final product.
Reaction conditions (temperature, pH, and solvent polarity) are critical for yield optimization. Characterization via NMR (¹H/¹³C), MS , and IR confirms structural integrity .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final amide coupling step?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency.
- Solvent optimization : Switch to polar aprotic solvents (e.g., THF or DCM) to stabilize intermediates.
- Temperature control : Maintain reaction temperatures between 0–5°C during benzoyl chloride addition to minimize hydrolysis.
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What characterization techniques are essential to confirm the structure of this compound?
Methodological Answer:
A combination of spectroscopic and analytical methods is required:
- ¹H/¹³C NMR : Assign peaks to verify the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and nitrobenzamide moiety (δ 8.1–8.3 ppm).
- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR spectroscopy : Identify C=O stretching (1680–1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1520–1350 cm⁻¹).
Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Advanced: What advanced crystallographic techniques resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions (e.g., π-stacking between thiophene and benzamide groups).
- Electron density maps : Analyze residual density to identify disordered regions or solvent molecules.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···Cl or C–H···O interactions) to explain packing behavior.
For non-crystalline samples, DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces and frontier molecular orbitals .
Basic: What biological activities are associated with this compound based on structural analogs?
Methodological Answer:
Structural analogs (e.g., chlorothiophene-thiazole hybrids) exhibit:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC₅₀ ~5–10 µM) via thiazole-mediated binding.
- Anticancer potential : Disruption of tubulin polymerization (IC₅₀ ~2 µM in MCF-7 cells) attributed to nitro group redox cycling.
- Enzyme inhibition : Competitive binding to kinase ATP pockets (e.g., EGFR with Ki ~0.8 µM).
Validate activity via in vitro assays (MTT for cytotoxicity, agar diffusion for antimicrobial tests) .
Advanced: What strategies elucidate the mechanism of action when conflicting biological data arise?
Methodological Answer:
- Target deconvolution : Use proteome profiling (e.g., affinity chromatography with a biotinylated derivative) to identify binding partners.
- Kinetic assays : Compare IC₅₀ values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis studies : Engineer resistant strains (e.g., E. coli with gyrase mutations) to confirm target engagement.
Address discrepancies by standardizing assay conditions (e.g., pH, serum concentration) and validating with orthogonal methods (e.g., SPR vs. ITC) .
Advanced: How should researchers address contradictions in reported solubility and stability data?
Methodological Answer:
- Solubility profiling : Conduct parallel measurements in DMSO, PBS, and cell culture media using UV-Vis spectroscopy (λ_max = 320 nm).
- Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH) via HPLC-UV to identify hydrolysis products (e.g., free benzamide).
- pH-dependent stability : Use potentiometric titration to determine pKa and correlate with solubility trends.
Report solvent systems, temperature, and agitation methods to ensure reproducibility .
Advanced: What computational approaches predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin PDB:1SA0). Focus on key residues (e.g., Thr179 for hydrogen bonding).
- QSAR modeling : Train models with MOE or Schrödinger using descriptors like ClogP, polar surface area, and H-bond acceptors.
- ADMET prediction : Employ SwissADME to optimize bioavailability and reduce hepatotoxicity risks.
Validate predictions with focused libraries of derivatives (e.g., nitro → cyano substitutions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
